Cas no 112652-61-6 ((2R)-3-(4-chlorophenoxy)propane-1,2-diol)
112652-61-6 structure
Product Name:(2R)-3-(4-chlorophenoxy)propane-1,2-diol
CAS-nummer:112652-61-6
MF:C9H11ClO3
MW:202.634842157364
CID:1203750
PubChem ID:6918886
Update Time:2025-06-08
(2R)-3-(4-chlorophenoxy)propane-1,2-diol Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Propanediol, 3-(4-chlorophenoxy)-, (2R)-
- (R)-3-(4-chlorophenoxy)propane-1,2-diol
- (2R)-3-(4-chlorophenoxy)propane-1,2-diol
- (R)-glycerol alpha-p-chlorophenyl ether
- (2R)-3-(4-chlorophenoxy)-1,2-propanediol
- UNII-471UZB51YK
- (2R)-3-(p-chlorophenoxy)-1,2-propanediol
- 471UZB51YK
- PD132884
- ,2-PROPANEDIOL, 3-(4-CHLOROPHENOXY)-, (2R)-
- (R)-p-chlorophenyl-alpha-glyceryl ether
- CHEBI:59479
- (2R)-3-(p-chlorophenoxy)propane-1,2-diol
- Q27126732
- (R)-chlorphenesin
- Chlorphenesin, (R)-
- SCHEMBL21194
- EN300-27115298
- 112652-61-6
-
- Inchi: 1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m1/s1
- InChI-sleutel: MXOAEAUPQDYUQM-MRVPVSSYSA-N
- LACHT: ClC1C=CC(=CC=1)OC[C@@H](CO)O
Berekende eigenschappen
- Exacte massa: 202.03973
- Monoisotopische massa: 202.0396719g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 4
- Complexiteit: 135
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.2
- Topologisch pooloppervlak: 49.7Ų
Experimentele eigenschappen
- PSA: 49.69
(2R)-3-(4-chlorophenoxy)propane-1,2-diol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27115298-0.05g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
| Enamine | EN300-27115298-0.1g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
| Enamine | EN300-27115298-0.25g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
| Enamine | EN300-27115298-0.5g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
| Enamine | EN300-27115298-1g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 1g |
$485.0 | 2023-09-11 | ||
| Enamine | EN300-27115298-2.5g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
| Enamine | EN300-27115298-5g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 5g |
$1406.0 | 2023-09-11 | ||
| Enamine | EN300-27115298-10g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 10g |
$2085.0 | 2023-09-11 | ||
| Enamine | EN300-27115298-1.0g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
| Enamine | EN300-27115298-5.0g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 5.0g |
$1406.0 | 2025-03-20 |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol Gerelateerde literatuur
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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